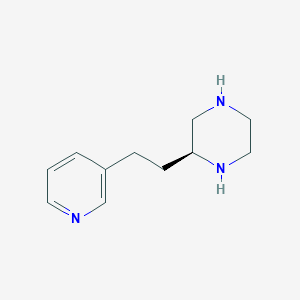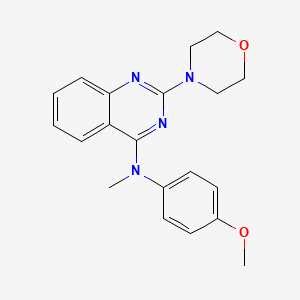![molecular formula C9H15N B8713253 3-Vinyl-1-aza-bicyclo[2.2.2]octane CAS No. 2643-30-3](/img/structure/B8713253.png)
3-Vinyl-1-aza-bicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Vinyl-1-aza-bicyclo[222]octane is a bicyclic nitrogen-containing compound It is a derivative of quinuclidine, which is known for its rigid structure and basic nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Vinyl-1-aza-bicyclo[2.2.2]octane typically involves the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This reaction is carried out in the presence of a solid acidic catalyst, such as CNM-3, at elevated temperatures (around 425°C) for several hours. The yield of the desired product can reach up to 84.3% under optimal conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Vinyl-1-aza-bicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
3-Vinyl-1-aza-bicyclo[2.2.2]octane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Vinyl-1-aza-bicyclo[2.2.2]octane involves its interaction with molecular targets, such as enzymes or receptors. The rigid structure of the compound allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in drug discovery for its unique pharmacological properties.
3-Quinuclidinone: Another derivative of quinuclidine, which contains a ketone functional group.
Uniqueness
3-Vinyl-1-aza-bicyclo[2.2.2]octane is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
2643-30-3 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
3-ethenyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15N/c1-2-8-7-10-5-3-9(8)4-6-10/h2,8-9H,1,3-7H2 |
Clé InChI |
STMXRYQUMAMCAF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CN2CCC1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[1,5-b]pyridazin-6-amine](/img/structure/B8713176.png)










![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)

